

The Chemical Landscape of Brugine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brugine*

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An In-depth Examination of the Structure, Properties, and Biological Potential of a Unique Tropane Alkaloid

Abstract

Brugine, a sulfur-containing tropane alkaloid, represents a fascinating and underexplored natural product with potential pharmacological applications. First isolated from the mangrove plant *Bruguiera sexangula*, its unique chemical architecture, combining a tropane core with a dithiolane moiety, has attracted interest for its reported cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Brugine**, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its isolation, potential mechanisms of action, and offers detailed experimental considerations for future research.

Chemical Structure and Properties

Brugine is chemically defined as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate.^[1] Its structure is characterized by the fusion of a tropane alkaloid skeleton with a 1,2-dithiolane-3-carboxylic acid ester. The tropane moiety is a bicyclic amine that forms the core of numerous biologically active compounds, while the dithiolane ring introduces a unique sulfur-containing element.

Structural Details

- IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate[1]
- Molecular Formula: C₁₂H₁₉NO₂S₂[1]
- Canonical SMILES: CN1C2CCC1CC(C2)OC(=O)[C@@@H]3CCSS3[1]
- InChI Key: BOJOZZSCQUTEBY-QUBJWBRDSA-N[1]

Physicochemical Properties

Brugine is described as an oil and is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Weight	273.42 g/mol	[1]
Appearance	Oil	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Storage	Desiccate at -20°C	[1]

Table 1: Physicochemical Properties of **Brugine**.

Biological Activity and Mechanism of Action

Initial investigations into the biological activity of extracts from *Bruguiera sexangula* revealed cytotoxic effects against Sarcoma 180 and Lewis Lung carcinoma.[2] While specific quantitative data for **Brugine**'s activity against these cell lines is not readily available in the public domain, this early finding spurred further interest in its potential as an anticancer agent.

Putative Signaling Pathways

A network pharmacology study has suggested potential molecular mechanisms for **Brugine**'s anticancer effects, particularly in the context of breast cancer. This computational analysis

identified several key signaling pathways that may be modulated by **Brugine**, including:

- cAMP signaling pathway
- JAK/STAT signaling pathway
- PI3K-Akt signaling pathway

It is important to note that these findings are based on computational predictions and await experimental validation to confirm the direct effects of **Brugine** on these pathways.

Experimental Protocols

Isolation of Brugine from Bruguiera sexangula

The following protocol is based on the original method described by Loder and Russell in 1969 for the extraction of alkaloids from the bark of Bruguiera sexangula.[\[2\]](#)



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Caption: Workflow for the isolation of **Brugine**.

Methodology:

- Extraction: Milled bark of Bruguiera sexangula (35 kg) is percolated with ethanol at 40°C. The resulting ethanolic solution is concentrated under reduced pressure.
- Acid-Base Extraction:
 - The concentrated extract is diluted with water and then basified with ammonia.
 - This aqueous mixture is extracted with chloroform.
 - The chloroform extract is then treated with 0.5N sulfuric acid to extract the alkaloids into the aqueous phase.

- The acidic aqueous phase is clarified and washed with chloroform to remove non-basic impurities.
- The clarified acidic solution is then basified again with ammonia.
- Final Extraction and Isolation:
 - The basified aqueous solution is re-extracted with chloroform.
 - The final chloroform extract is concentrated to yield the crude alkaloid mixture as a gum.
- Purification (General): The crude mixture can be further purified using chromatographic techniques, such as column chromatography, to isolate **Brugine**.

Spectroscopic Characterization

Detailed spectroscopic data for pure **Brugine** is not extensively published. However, based on its chemical structure, the expected spectral characteristics can be inferred from data on related tropane alkaloids and dithiolane-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane skeleton, including the N-methyl group (a singlet), and protons on the bicyclic ring system. The dithiolane ring will exhibit signals for the methine and methylene protons.
- ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the tropane ring, and the carbons of the dithiolane moiety.

Infrared (IR) Spectroscopy

The IR spectrum of **Brugine** is expected to show key absorption bands corresponding to its functional groups:

- C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.
- C-O Stretch: Bands corresponding to the C-O stretching of the ester.
- S-S Stretch: A weaker absorption band for the disulfide bond in the dithiolane ring.

- C-N Stretch: Vibrations associated with the tertiary amine of the tropane ring.
- C-H Stretch: Absorptions for the various C-H bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show the molecular ion peak corresponding to the molecular weight of **Brugine** (273.42 g/mol). Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the tropane and dithiolane rings, providing further structural information.

Conclusion and Future Directions

Brugine remains a natural product of significant interest due to its unique structure and preliminary indications of biological activity. This guide consolidates the current knowledge on its chemical and physical properties. However, to fully realize its therapeutic potential, further research is critically needed.

Future research should focus on:

- Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the specific IC₅₀ values of **Brugine** against a panel of cancer cell lines, including Sarcoma 180 and Lewis Lung carcinoma, to validate the initial findings.
- Mechanism of Action Studies: Experimentally validating the predicted signaling pathway modulation to elucidate the precise molecular targets of **Brugine**.
- Total Synthesis: Developing a robust total synthesis of **Brugine** to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.
- Detailed Spectroscopic Analysis: Publishing a complete and assigned set of NMR, IR, and high-resolution mass spectrometry data to serve as a definitive reference for the scientific community.

The exploration of novel marine and plant-derived natural products like **Brugine** holds considerable promise for the discovery of new therapeutic leads. This technical guide serves as

a foundational resource to stimulate and support further investigation into this intriguing molecule.

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References

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- To cite this document: BenchChem. [The Chemical Landscape of Brugine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215537#what-is-the-chemical-structure-of-brugine>]

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